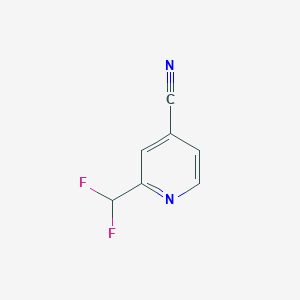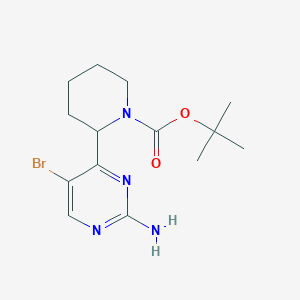![molecular formula C10H15BrN4O2 B1405784 3-Bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate de tert-butyle CAS No. 1449117-59-2](/img/structure/B1405784.png)
3-Bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate de tert-butyle
Vue d'ensemble
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-c]pyrimidine class . Compounds in this class are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
While specific synthesis methods for the compound were not found, similar compounds such as 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines were synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media .Applications De Recherche Scientifique
Chimie structurale et cristallographie
Les dérivés de ce composé ont été étudiés pour leurs structures cristallines, qui sont essentielles pour comprendre la géométrie moléculaire, les longueurs de liaison, les angles et l'empilement dans les cristaux . Ces informations sont essentielles pour la conception de nouveaux matériaux aux propriétés physiques souhaitées.
Chimie synthétique
Le groupe tert-butyle dans le composé fournit une encombrement stérique, qui peut être exploité en chimie synthétique pour contrôler les réactions . L'atome de brome offre également un site réactif pour une fonctionnalisation ultérieure, ce qui en fait un intermédiaire polyvalent pour la synthèse d'une variété de composés hétérocycliques.
Chimie médicinale
Les composés hétérocycliques comme celui-ci sont souvent criblés pour leur activité biologique. Le noyau triazolopyrimidine est structurellement similaire à plusieurs agents antiviraux connus, suggérant des applications potentielles dans la découverte de médicaments .
Matériaux énergétiques
Les composés ayant une structure de triazolopyrimidine ont été proposés comme de nouvelles classes de matériaux riches en énergie en raison de leur stabilité et de leurs propriétés énergétiques . Cela en fait des candidats pour une utilisation dans les explosifs, les propulseurs et la pyrotechnie.
Recherche antivirale
La similitude structurale de ce composé avec d'autres triazolopyrimidines, qui ont montré des propriétés antivirales efficaces, indique un usage potentiel dans la recherche antivirale et le développement de traitements .
Inhibition des kinases et recherche sur le cancer
Les dérivés de triazolopyrimidines ont été explorés pour leurs capacités d'inhibition des kinases, ce qui est une approche prometteuse dans la thérapie anticancéreuse ciblée. Certains composés de cette classe ont montré une excellente activité antitumorale contre diverses lignées de cellules cancéreuses .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antiviral properties , suggesting potential targets could be viral proteins or enzymes.
Mode of Action
It’s synthesized by reduction of triazine carbonyl with dehydrative aromatization in acidic media . The compound’s interaction with its targets could involve nucleophilic substitution reactions .
Biochemical Pathways
Similar compounds have been found to interfere with viral replication processes , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
It’s worth noting that similar compounds have shown excellent insensitivity toward external stimuli .
Analyse Biochimique
Biochemical Properties
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting programmed cell death . Additionally, tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and preventing the phosphorylation of key substrates . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate can lead to sustained inhibition of target enzymes and persistent effects on cellular function.
Dosage Effects in Animal Models
The effects of tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization within cellular compartments. The distribution of tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate is influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate to specific subcellular compartments, enhancing its efficacy and specificity.
Propriétés
IUPAC Name |
tert-butyl 3-bromo-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJUWQHRMJTWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



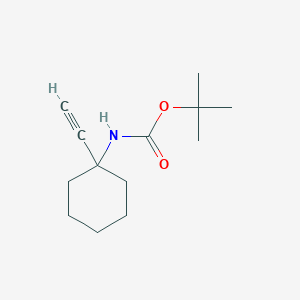

![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)
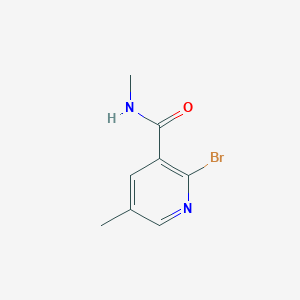

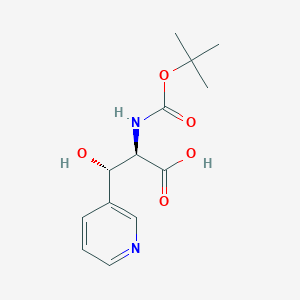

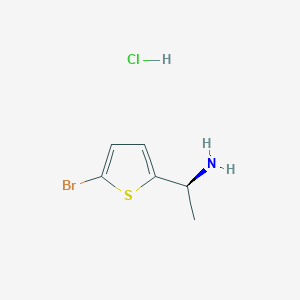

![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
